Pimprinine: A Technical Guide to its Discovery, Isolation, and Biosynthesis
Pimprinine: A Technical Guide to its Discovery, Isolation, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pimprinine, an indole alkaloid first isolated from Streptomyces pimprina, has garnered significant attention within the scientific community due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the discovery, isolation, and biosynthesis of pimprinine. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows. The information presented herein is intended to facilitate further research and development of pimprinine and its derivatives as potential therapeutic agents.
Discovery and Biological Significance
Pimprinine was first discovered in 1963 as a metabolite isolated from the culture filtrates of the bacterium Streptomyces pimprina. It belongs to the family of 5-(3'-indolyl)oxazole alkaloids and has since been found to be produced by various species of Streptomyces. Pimprinine and its analogues exhibit a wide spectrum of biological activities, making them attractive candidates for drug discovery programs. These activities include potent antifungal, antiviral, and antitumor properties. Furthermore, pimprinine has been shown to inhibit monoamine oxidase and platelet aggregation, suggesting its potential in neurological and cardiovascular applications. The diverse bioactivities of pimprinine have spurred further investigation into its derivatives, with numerous synthetic analogues being developed to enhance its therapeutic potential.
Physicochemical Properties of Pimprinine
A summary of the key physicochemical properties of pimprinine is presented in Table 1. This data is crucial for its identification, characterization, and formulation in preclinical and clinical studies.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀N₂O | PubChem |
| Molecular Weight | 198.22 g/mol | PubChem |
| IUPAC Name | 5-(1H-indol-3-yl)-2-methyl-1,3-oxazole | PubChem |
| CAS Number | 13640-26-1 | PubChem |
| Appearance | Solid | Cayman Chemical |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | Cayman Chemical |
Isolation of Pimprinine from Streptomyces sp. NEAU-C99
The following protocol details the fermentation, extraction, and isolation of pimprinine and its derivatives from Streptomyces sp. NEAU-C99.
Fermentation
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Seed Culture Preparation:
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Inoculate Streptomyces sp. NEAU-C99 into 250 mL baffled Erlenmeyer flasks containing 50 mL of sterile seed medium (Tryptone Soy Broth, 30 g/L).
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Cultivate for 2 days at 30°C on a rotary shaker at 200 rpm.
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Production Culture:
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Transfer 12.5 mL aliquots of the seed culture into 1,000 mL baffled Erlenmeyer flasks, each containing 250 mL of production medium.
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The production medium consists of: 2% soluble starch (w/v), 2% tryptone (w/v), 1% glycerol (w/v), 0.05% NaCl (w/v), 0.05% K₂HPO₄·3H₂O (w/v), 0.05% MgSO₄·7H₂O (w/v), 0.05% FeSO₄·7H₂O (w/v), and 0.1% KNO₃ (w/v).
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Incubate the production cultures on a rotary shaker at 200 rpm at 30°C for one week.
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Extraction
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Harvest the fermentation broth (total volume of 25 L) and centrifuge at 4,000 rpm for 20 minutes to separate the supernatant from the mycelia.
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Extract the supernatant three times with an equal volume of ethyl acetate (EtOAc).
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Pool the EtOAc extracts and evaporate in vacuo to yield a crude extract.
Isolation and Purification
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Subject the crude extract to silica gel column chromatography.
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Elute the column with a stepwise gradient of petroleum ether/EtOAc (from 1:0 to 0:1, v/v).
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Collect the fractions and analyze by thin-layer chromatography (TLC).
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Subject the pimprinine-containing fractions to further purification using semipreparative High-Performance Liquid Chromatography (HPLC).
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An exemplary HPLC method utilizes a gradient of acetonitrile (CH₃CN) in water to yield pure pimprinine and its analogues.
Biological Activity of Pimprinine and its Derivatives
Pimprinine and its derivatives have demonstrated significant activity against a range of pathogens. The following tables summarize the in vitro antifungal and antiviral activities.
Antifungal Activity
| Compound | Fungal Species | EC₅₀ (µg/mL) | Source |
| Pimprinine Derivative 4a | Botrytis cinerea | 0.3613 | Molecules, 2021 |
| Pimprinine Derivative 5a | Botrytis cinerea | 1.1283 | Molecules, 2021 |
| Pimprinine Derivative 3o | Alternaria solani | 6.2255 | Pest Management Science, 2023 |
| Pimprinine Derivative 3o | Rhizoctonia solani | 0.6969 | Pest Management Science, 2023 |
Antiviral Activity against Enterovirus 71 (EV71)
| Compound | EC₅₀ (µM) | Selectivity Index (SI) | Source |
| Pimprinine | 89 | 16 | Virology Journal, 2014 |
| Pimprinethine | 35 | 24 | Virology Journal, 2014 |
| WS-30581 A | 16 | 23 | Virology Journal, 2014 |
| WS-30581 B | 11 | 21 | Virology Journal, 2014 |
Elucidation of the Pimprinine Biosynthetic Pathway
The biosynthesis of pimprinine in Streptomyces has been elucidated through a combination of genome mining, gene knockout, heterologous expression, and in vitro enzymatic assays. The core biosynthetic gene cluster, designated pimABC, is responsible for the formation of the pimprinine scaffold.
